Cerivastatin-D5, Sodium Salt
Description
Significance of Deuterated Analogs in Modern Chemical Biology and Pharmaceutical Research
Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), hold particular importance in chemical biology and pharmaceutical research. cdnsciencepub.com This substitution, known as deuteration, can subtly alter the physicochemical properties of a molecule. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect. wikipedia.org This effect can slow down the rate of chemical reactions, including metabolic processes in the body. wikipedia.org
In pharmaceutical research, this can be highly advantageous. By strategically deuterating a drug molecule at sites susceptible to metabolic breakdown, researchers can potentially improve its pharmacokinetic profile. medchemexpress.comnih.gov This may lead to a longer half-life, more consistent systemic exposure, and a reduced risk of toxicity from certain metabolites. medchemexpress.comwikipedia.org The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the clinical success of this approach. wikipedia.orgnih.gov Deuterated compounds are also crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, helping scientists to understand how a drug is absorbed, distributed, metabolized, and excreted. symeres.comcdnsciencepub.com
Overview of Cerivastatin-D5, Sodium Salt within Isotopic Labeling Paradigms
This compound is the deuterated analog of Cerivastatin (B1668405), sodium salt. pharmaffiliates.com Cerivastatin itself is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.govcaymanchem.com The "D5" in its name indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. cymitquimica.com Specifically, these substitutions are located on the methoxymethyl group attached to the pyridine (B92270) ring. cymitquimica.com
Within the framework of isotopic labeling, this compound serves primarily as an internal standard for the quantitative analysis of cerivastatin in biological samples. pharmaffiliates.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte (in this case, cerivastatin) that is added in a known quantity to the sample. sci-hub.boxresearchgate.net Because the internal standard and the analyte behave similarly during sample preparation and analysis, any variations in the process will affect both compounds equally. researchgate.net This allows for more accurate and precise quantification of the analyte. The mass difference between Cerivastatin-D5 and the unlabeled cerivastatin allows the mass spectrometer to distinguish between the two, making it an ideal internal standard. sci-hub.boxnih.gov
Fundamental Research Applications of Stable Isotope-Labeled Compounds
The applications of stable isotope-labeled compounds are vast and extend across numerous scientific fields. symeres.commoravek.com In fundamental research, they are indispensable for:
Mechanistic and Kinetic Studies: By observing the fate of isotopically labeled atoms, chemists can elucidate the step-by-step mechanisms of chemical reactions and determine their rates. symeres.com
Metabolic Research: Scientists use labeled compounds to trace metabolic pathways, understanding how nutrients, drugs, and other substances are processed within living organisms. musechem.commoravek.com This is crucial for identifying metabolites and understanding the metabolic basis of diseases. moravek.com
Proteomics and Metabolomics: Isotopic labeling is a key technique in proteomics for quantifying changes in protein expression and in metabolomics for profiling the complete set of small-molecule metabolites in a biological system. medchemexpress.commoravek.com
Environmental Science: Labeled compounds are used to track the movement and degradation of pollutants in the environment, aiding in the development of remediation strategies. moravek.com
Agricultural Research: Stable isotopes help in studying the uptake and use of fertilizers and other agrochemicals by plants, contributing to more efficient and sustainable agricultural practices. symeres.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₈D₅FNNaO₅ pharmaffiliates.com |
| Molecular Weight | 486.56 g/mol pharmaffiliates.com |
| Synonyms | (3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl-d5)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt, Rivastatin-D5, Baycol-D5, Lipobay-D5 pharmaffiliates.com |
| Primary Application | Labeled analogue of Cerivastatin, sodium salt, used as an internal standard. pharmaffiliates.com |
Properties
Molecular Formula |
C₂₆H₂₈D₅FNNaO₅ |
|---|---|
Molecular Weight |
486.56 |
Synonyms |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid-D5 Sodium Salt; Rivastatin-D5, Baycol-D5, Lipobay-D5 |
Origin of Product |
United States |
Synthetic Methodologies for Cerivastatin D5, Sodium Salt
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex molecules like Cerivastatin (B1668405) requires methods that are both selective and efficient. researchgate.net Traditional approaches include multi-step synthesis using deuterated precursors or direct hydrogen isotope exchange (HIE). researchgate.net The choice of strategy depends on the desired location of the deuterium atoms, the stability of the molecule under reaction conditions, and the availability of starting materials.
Catalytic Hydrogen-Deuterium Exchange Approaches for Cerivastatin Derivatives
The reaction conditions, including temperature, pressure, and the choice of catalyst and solvent, can be optimized to control the extent and location of deuteration. wikipedia.org For instance, iridium-based catalysts, often referred to as Crabtree's catalyst, are known for their ability to catalyze HDE reactions under relatively mild conditions. nih.gov
Table 1: Comparison of Catalysts in Hydrogen-Deuterium Exchange
| Catalyst Type | Typical Deuterium Source | Advantages | Considerations |
|---|---|---|---|
| Iridium-based (e.g., Crabtree's catalyst) | D₂ gas, D₂O | High activity, mild conditions, good for late-stage functionalization. nih.gov | Can be expensive, potential for over-deuteration if not controlled. nih.gov |
| Rhodium-based | Deuterated solvents (e.g., C₆D₆) | Effective for specific substrates, can catalyze exchange at various positions. acs.org | May require higher temperatures, selectivity can be substrate-dependent. acs.org |
Multi-Step Synthesis Pathways for Precursor Labeling
An alternative to late-stage HDE is a multi-step synthesis that utilizes smaller, pre-labeled building blocks. researchgate.netresearchgate.net This bottom-up approach offers excellent control over the precise location and number of deuterium atoms incorporated into the final molecule. nih.gov For Cerivastatin-D5, this would involve synthesizing a key precursor fragment where the five hydrogen atoms have already been replaced with deuterium. This labeled precursor is then carried through the remaining steps of the total synthesis.
This strategy often requires the custom synthesis of deuterated starting materials, which can be a lengthy and complex process. acs.org However, it is the most reliable method for achieving high isotopic purity and exact regiochemical placement of the deuterium labels, which is crucial for the intended applications of Cerivastatin-D5. nih.gov For example, a deuterated version of a key phenyl-containing fragment could be prepared and then coupled with the other components of the Cerivastatin molecule in subsequent steps.
Isotopic Purity and Regiospecificity Considerations in Synthesis
Regardless of the synthetic method chosen, achieving high isotopic purity and precise regiospecificity are paramount. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms (in this case, five). Regiospecificity refers to the correct placement of those deuterium atoms within the molecular structure.
Deuterium isotopic impurities, which include molecules with fewer or more than the desired number of deuterium atoms (isotopologues) or with deuterium in the wrong positions (isotopomers), can arise during synthesis. bvsalud.org These impurities can compromise the accuracy of analytical studies where Cerivastatin-D5 is used as an internal standard. rsc.org
Formation of the Sodium Salt: Methodological Aspects
The final step in the preparation of Cerivastatin-D5, Sodium Salt is the conversion of the free carboxylic acid form of the molecule into its corresponding sodium salt. This is a common practice for many pharmaceutical compounds as the salt form often exhibits improved properties such as increased water solubility, stability, and crystallinity, which are advantageous for handling, formulation, and purification. thieme-connect.deuobaghdad.edu.iq
The formation of the sodium salt is typically achieved through a straightforward acid-base reaction. The deuterated Cerivastatin, which contains a carboxylic acid functional group, is treated with a suitable sodium-containing base. thieme-connect.de Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃). thieme-connect.delibretexts.org
The reaction is generally performed in a suitable solvent in which the carboxylic acid is soluble. After the reaction, the sodium salt can be isolated, often by precipitation or by removing the solvent. thieme-connect.de The choice of base and reaction conditions is important to ensure complete conversion to the salt without causing degradation of the complex Cerivastatin-D5 molecule.
Advanced Analytical Techniques Utilizing Cerivastatin D5, Sodium Salt
Mass Spectrometry Applications for Quantitative Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the quantitative analysis of pharmaceuticals. In this context, Cerivastatin-D5, Sodium Salt is indispensable for correcting variations in sample preparation and instrument response.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of robust LC-MS/MS methods is a meticulous process that involves the optimization of numerous parameters to ensure sensitivity, selectivity, and reproducibility.
The efficiency of ionization and the specificity of mass transitions are critical for the sensitive detection of Cerivastatin (B1668405) and its deuterated internal standard. Electrospray ionization (ESI) is a commonly employed technique, and its parameters are carefully tuned to maximize the signal intensity of the analyte and internal standard. osf.io Both positive and negative ion modes are evaluated, with the selection depending on which provides a better signal-to-noise ratio. mdpi.comnih.gov For instance, in some statin analyses, negative ionization is preferred for its superior signal-to-noise performance. mdpi.comnih.gov
Key ionization source parameters that are optimized include the ion spray voltage, probe temperature, and various gas flows such as curtain gas, nebulizer gas (ion source gas 1), and heater gas (ion source gas 2). mdpi.comnih.gov Additionally, compound-specific parameters like declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) are optimized for each specific analyte and internal standard transition. mdpi.comnih.gov
Multiple Reaction Monitoring (MRM) is the mode of choice for quantification, where specific precursor-to-product ion transitions are monitored. For Cerivastatin, a transition such as m/z 460.4 → 356.3 has been reported. nih.gov For a deuterated standard like Cerivastatin-D5, the precursor and product ions would be shifted by 5 mass units. This mass difference ensures that the internal standard does not interfere with the analyte signal while behaving similarly during ionization and fragmentation. To enhance sensitivity and manage the analysis of multiple compounds within a short timeframe, scheduled MRM (SMRM) can be employed, where the mass spectrometer monitors for specific transitions only within the expected retention time window of the analyte. mdpi.com
Table 1: Example of Optimized Mass Spectrometry Parameters for Statin Analysis
| Parameter | Optimized Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) mdpi.comnih.gov |
| Ion Spray Voltage | -4500 V mdpi.comnih.gov |
| Probe Temperature | 450 °C mdpi.com |
| Curtain Gas | 20 psi mdpi.com |
| Ion Source Gas 1 | 50 psi mdpi.com |
| Ion Source Gas 2 | 50 psi mdpi.com |
| Entrance Potential | -10 V mdpi.com |
| Collision Gas | Nitrogen nih.gov |
This table presents a compilation of typical optimized parameters from various statin analysis methods and may not be specific to a single Cerivastatin-D5 method.
A developed LC-MS/MS method must undergo rigorous validation to demonstrate its reliability for research applications. Validation is typically performed in accordance with guidelines from regulatory bodies and includes the assessment of several key parameters. nih.govuni-saarland.de
Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed. researchgate.net
Linearity : A calibration curve is generated by analyzing samples with known concentrations of the analyte. osf.io A linear relationship between concentration and instrument response is established, typically with a coefficient of determination (r²) of ≥0.98. osf.io
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. osf.io These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. osf.io Acceptance criteria are typically within ±15% for QC samples and ±20% for the LLOQ. osf.io
Recovery : The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov
Matrix Effect : This assesses the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov
Stability : The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. osf.io
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.98 osf.io |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) osf.io |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) osf.io |
| Recovery (%CV) | ≤ 15% across different concentration levels osf.io |
High-Resolution Mass Spectrometry for Structural Elucidation of Deuterated Metabolites
High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. mdpi.com This capability is invaluable for the structural elucidation of unknown metabolites. When studying the metabolism of a drug administered as a deuterated variant, HRMS can distinguish between the drug's metabolites and endogenous molecules. The characteristic mass difference and the isotopic pattern of the deuterated metabolites serve as a clear signature for their identification in complex biological samples. nih.govuni-saarland.de This allows researchers to track the metabolic fate of the parent compound with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of molecules and determining the position and extent of isotopic labeling. icdst.org In the context of this compound, ¹H and ¹³C NMR would confirm the molecular structure, while ²H (deuterium) NMR would directly detect the presence and location of the deuterium (B1214612) atoms. Furthermore, specialized NMR techniques can be used to measure the degree of isotopic enrichment. nih.govnih.gov This is crucial for verifying the quality and purity of the deuterated standard, ensuring that it meets the requirements for use in quantitative analytical studies. The analysis of peptide-lipid complexes has also benefited from isotopic enrichment, showcasing the versatility of this technique. iaea.org
Chromatographic Separation Techniques for Deuterated and Unlabeled Species
Effective chromatographic separation of the deuterated internal standard from its unlabeled analyte is fundamental for accurate quantification, although co-elution is often desired in LC-MS/MS to ensure they experience the same matrix effects. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for the separation of statins. helsinki.fi
The separation is typically achieved on a C18 or C8 column. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or acetic acid to improve peak shape and ionization efficiency). mdpi.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple analytes and metabolites within a reasonable run time. mdpi.comd-nb.info In some specialized applications, such as hydrogen/deuterium exchange mass spectrometry, chromatography is performed at 0°C to preserve the deuterium label. nih.gov The goal is to develop a method with good peak resolution, symmetrical peak shapes, and a short analysis time to allow for high-throughput analysis. nih.govresearchgate.net
Role in Analytical Method Development and Validation for Research Standards
This compound, a stable isotope-labeled analogue of Cerivastatin, plays a critical role in the development and validation of advanced analytical methods. pharmaffiliates.com Its primary function is to serve as an internal standard (IS) in quantitative bioanalysis, particularly in techniques combining chromatography with mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a stable isotope-labeled internal standard is considered best practice and is recommended by regulatory bodies for bioanalytical method validation to ensure the accuracy and precision of results. nih.gov
The deuterium-labeled compound is chemically identical to the analyte (Cerivastatin) but has a higher molecular weight due to the five deuterium atoms. pharmaffiliates.com This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. nih.govmedchemexpress.com This co-eluting behavior is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby minimizing analytical error and compensating for matrix effects. nih.gov
The development of a robust analytical method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and speed of analysis. In this process, this compound is added at a known, constant concentration to all calibration standards, quality control samples, and unknown study samples. The method is then validated according to international guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for the intended purpose. europa.eueuropa.eu
Validation confirms the performance of the analytical procedure through a series of experiments that assess its linearity, accuracy, precision, selectivity, and stability. nih.gov For instance, in a typical LC-MS/MS method for a statin in a biological matrix like human plasma, analytes and their deuterated internal standards are extracted via liquid-liquid extraction. nih.gov The resulting solution is then analyzed to generate data for validation. nih.gov
Detailed research findings from a representative analytical method validation for a statin using a deuterated internal standard are presented below. These tables illustrate the performance characteristics that are evaluated to establish a method as reliable for quantifying the analyte in research settings.
Research Findings & Data Tables
The following data tables represent typical results obtained during the validation of an LC-MS/MS method for quantifying a statin, using its deuterated analogue as an internal standard.
Table 1: Calibration Curve Linearity This table shows the performance of the calibration curve, which is used to calculate the concentration of the analyte in unknown samples. The linearity is assessed by a regression analysis of the analyte/internal standard peak area ratio versus the nominal concentration.
| Parameter | Result | Acceptance Criteria |
| Regression Model | Linear, weighted (1/x²) | Appropriate for the data |
| Correlation Coefficient (r²) | 0.9993 | ≥ 0.990 |
| Concentration Range | 0.250 - 100 ng/mL | Must cover expected concentrations |
| Lower Limit of Quantitation (LLOQ) | 0.250 ng/mL | Signal-to-noise ratio ≥ 10 |
Data synthesized from research on statin analysis. nih.govnih.gov
Table 2: Accuracy and Precision Accuracy (closeness to the true value) and precision (repeatability) are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.250 | 0.245 | 98.0 | 4.5 | 5.1 |
| Low | 0.750 | 0.761 | 101.5 | 3.2 | 4.0 |
| Medium | 10.0 | 9.85 | 98.5 | 2.5 | 3.1 |
| High | 80.0 | 80.8 | 101.0 | 2.1 | 2.8 |
CV: Coefficient of Variation. Accuracy and precision data are based on typical validation results for bioanalytical methods. nih.govresearchgate.net
The use of this compound is fundamental to achieving the high standards of accuracy and precision shown in these tables. It ensures that any variability during the analytical process affects both the analyte and the standard equally, leading to a reliable ratio and, consequently, an accurate final concentration measurement. This makes it an indispensable tool for pharmacokinetic studies and other research applications requiring precise quantification of Cerivastatin. nih.govunesp.br
Investigations into Cerivastatin Metabolism Using Deuterated Analogs
Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracers in In Vitro Systems
Deuterium-labeled analogs are instrumental in delineating the metabolic fate of a drug in preclinical in vitro models, such as human liver microsomes. nih.govkisti.re.kr The use of Cerivastatin-D5 provides an unambiguous signature in mass spectrometry, enabling researchers to distinguish drug-derived material from the endogenous biochemical background. biorxiv.orgosti.gov
In vitro studies with human liver microsomes have identified the primary metabolic pathways for cerivastatin (B1668405), which involve both Phase I and Phase II reactions. nih.govdrugbank.com
Phase I Reactions: The principal Phase I biotransformations are oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com Two pathways are of primary importance:
Hydroxylation: One of the methyl groups on the isopropyl substituent is hydroxylated to form the M-23 metabolite (6-hydroxyl-cerivastatin). nih.govnih.gov
Demethylation: The benzylic methyl ether is demethylated to produce the M-1 metabolite (O-desmethyl-cerivastatin). nih.govnih.gov A minor metabolite resulting from both hydroxylation and demethylation (desmethyl hydroxyl cerivastatin, or M-24) has also been observed in trace amounts. nih.govnih.gov
Phase II Reactions: Cerivastatin can undergo glucuronidation, a Phase II conjugation reaction, to form an acyl glucuronide (Cer-G2). preprints.orgmdpi.com This conjugate can then be converted to cerivastatin lactone (Cer-L). nih.govpreprints.org While this pathway exists, CYP-mediated oxidation is considered the major route of clearance, with glucuronidation being a more minor pathway. nih.gov The use of Cerivastatin-D5 allows for the precise tracing of the parent compound through these oxidative and conjugative pathways, confirming the structures of the deuterated metabolites.
The metabolism of cerivastatin is primarily mediated by two major cytochrome P450 isoforms: CYP2C8 and CYP3A4. nih.govcapes.gov.brnih.gov Studies using recombinant human CYP enzymes have shown that CYP2C8 is responsible for approximately 60% of cerivastatin's oxidation, while CYP3A4 contributes about 40%. nih.gov Specifically, the formation of the major hydroxy metabolite, M-23, is predominantly catalyzed by CYP2C8. capes.gov.brnih.gov Both CYP2C8 and CYP3A4 contribute to the formation of the desmethyl metabolite, M-1. nih.govnih.gov
Investigations using Cerivastatin-D5 would focus on determining the kinetic isotope effect (KIE), which is the change in reaction rate upon deuterium substitution. informaticsjournals.co.in By comparing the enzymatic reaction kinetics of Cerivastatin-D5 to its non-deuterated counterpart, researchers can pinpoint the rate-limiting steps in the metabolic process. Kinetic parameters from studies on non-deuterated cerivastatin with various CYP2C8 genetic variants provide a baseline for such comparisons. nih.gov
Table 1: Kinetic Evaluation of Non-Deuterated Cerivastatin Metabolite Formation with Recombinant CYP2C8 Variants
| CYP2C8 Variant | Metabolite | Km (μM) | Vmax (nmol M / nmol P450⁻¹ min⁻¹) |
| CYP2C8.1 (Wild Type) | M-23 | 2.5 ± 0.4 | 1.8 ± 0.1 |
| M-1 | 2.3 ± 0.3 | 1.1 ± 0.1 | |
| CYP2C8.2 | M-23 | 1.6 ± 0.4 | 2.0 ± 0.1 |
| M-1 | 1.5 ± 0.3 | 1.2 ± 0.1 | |
| CYP2C8.3 | M-23 | 1.9 ± 0.2 | 5.5 ± 0.2 |
| M-1 | 1.5 ± 0.2 | 3.6 ± 0.2 | |
| CYP2C8.4 | M-23 | 0.5 ± 0.1 | 1.6 ± 0.1 |
| M-1 | 0.5 ± 0.1 | 1.1 ± 0.1 |
Data derived from studies on non-deuterated cerivastatin. nih.gov Studies with Cerivastatin-D5 would aim to quantify changes to these values due to isotopic effects.
Isotopic labeling is a cornerstone of metabolite profiling. generalmetabolics.combiorxiv.org When Cerivastatin-D5 is incubated in an in vitro system like human liver microsomes, the metabolites formed retain the deuterium label, or a portion of it, depending on the metabolic reaction. researchgate.net In mass spectrometry analysis, this results in characteristic mass shifts. The parent ion of Cerivastatin-D5 and its metabolites will appear at a higher mass-to-charge ratio (m/z) than their corresponding non-deuterated versions, creating a distinct isotopic pattern that is easily identified. osti.govnih.gov
This technique allows for:
Unambiguous Identification: The unique mass signature confirms that detected compounds are drug-related metabolites and not endogenous molecules. biorxiv.org
Structural Elucidation: The mass difference between the parent drug and a metabolite helps to deduce the type of metabolic reaction that has occurred (e.g., a +16 Da shift indicates hydroxylation).
Pathway Flux Analysis: By tracking the appearance and disappearance of isotopically labeled species over time, the relative importance and flow (flux) through different metabolic pathways can be quantified. nih.gov
The major metabolites expected to be profiled from Cerivastatin-D5 incubations would be the deuterated versions of M-1, M-23, and cerivastatin lactone. nih.govpreprints.org
Impact of Deuteration on Metabolic Stability and Enzyme Interactions in In Vitro Models
The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength is the basis of the deuterium kinetic isotope effect (KIE), where enzymatic reactions that involve the cleavage of a C-H bond can be slowed down if that hydrogen is replaced by deuterium. juniperpublishers.comscienceopen.com
This effect can significantly impact a drug's metabolic stability. juniperpublishers.cominformaticsjournals.co.in If the site of deuteration in Cerivastatin-D5 is a primary target for CYP-mediated oxidation, the rate of its metabolism is expected to decrease. researchgate.net This would be observed in in vitro models as a longer half-life and reduced intrinsic clearance compared to the non-deuterated compound. njacs.org
Furthermore, deuteration can lead to a phenomenon known as "metabolic shunting" or "metabolic switching". juniperpublishers.comresearchgate.net Cerivastatin has two main oxidative pathways via CYP2C8 and CYP3A4. nih.gov If deuteration slows down one pathway (e.g., hydroxylation by CYP2C8), the metabolism may be rerouted or "shunted" through the alternative pathway (e.g., demethylation by CYP3A4). juniperpublishers.com Using Cerivastatin-D5 allows researchers to quantify this shift by measuring the change in the ratio of deuterated metabolites formed compared to the non-deuterated drug. researchgate.net
Table 2: Illustrative Example of Metabolic Shunting in Cerivastatin
| Compound | Metabolic Pathway | Relative Contribution | Consequence of Deuteration |
| Cerivastatin | CYP2C8 (Hydroxylation) | ~60% | - |
| CYP3A4 (Demethylation) | ~40% | - | |
| Cerivastatin-D5 | CYP2C8 (Hydroxylation) | Potentially Reduced | Slower formation of M-23 metabolite due to KIE. |
| (Hypothetical) | CYP3A4 (Demethylation) | Potentially Increased | Metabolism "shunts" to the unaffected pathway, leading to a relative increase in M-1 formation. |
This table presents a hypothetical scenario based on the principle of metabolic shunting to illustrate the potential impact of deuteration. juniperpublishers.comresearchgate.net
Molecular and Cellular Pharmacological Studies Employing Cerivastatin D5, Sodium Salt
In Vitro Mechanistic Investigations of HMG-CoA Reductase Inhibition
Cerivastatin (B1668405) is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its sodium salt form is the active, open-ring configuration.
Enzyme Inhibition Kinetics and Binding Dynamics
Cerivastatin exhibits a high affinity for HMG-CoA reductase. Studies have shown that it inhibits the membrane-bound, non-solubilized HMG-CoA reductase isolated from rat liver microsomes with a Ki value of 1.3 x 10-9 M. nih.govnih.gov This demonstrates a significantly higher potency compared to other statins, such as lovastatin, which has a Ki value of 150 x 10-9 M. nih.govnih.gov The inhibitory concentration (IC50) for cerivastatin in inhibiting cholesterol synthesis in the human hepatoma cell line HepG2 is approximately 1.0 x 10-9 M. nih.gov The high enzyme affinity of cerivastatin sodium is a key factor in its potent pharmacological effects. nih.gov
Table 1: Comparative HMG-CoA Reductase Inhibition Kinetics
| Compound | Ki Value (M) | IC50 Value (M) in HepG2 cells |
|---|---|---|
| Cerivastatin Sodium Salt | 1.3 x 10-9 | 1.0 x 10-9 |
Subcellular Localization Studies of Target Enzymes
HMG-CoA reductase is primarily an integral membrane protein of the endoplasmic reticulum (ER). researchgate.net However, research has indicated a dual localization of HMG-CoA reductase in both the ER and peroxisomes under certain conditions, such as low cholesterol levels and statin treatment. researchgate.net Studies using immunofluorescence microscopy have demonstrated this dual localization in various human cell lines, including differentiated monocytic THP-1 cells, primary monocyte-derived macrophages, and primary skin fibroblasts. researchgate.net While these specific localization studies were conducted with lovastatin, they provide insight into the subcellular distribution of the target enzyme for statins like cerivastatin.
Cellular Pathway Modulation Studies in Pre-clinical Cell Lines
The inhibition of HMG-CoA reductase by cerivastatin prevents the synthesis of mevalonate (B85504) and its downstream isoprenoid derivatives, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins, including RhoA and Ras.
Analysis of RhoA and Ras Delocalization
Cerivastatin treatment has been shown to induce the delocalization of RhoA from the cell membrane to the cytoplasm. oup.com This is a direct consequence of the depletion of GGPP, which is necessary for the geranylgeranylation and subsequent membrane anchoring of RhoA. The delocalization of RhoA leads to the disorganization of actin fibers and the disappearance of focal adhesion sites. nih.gov The effects of cerivastatin on RhoA can be reversed by the addition of GGPP, but not FPP, confirming the specific role of geranylgeranylation in this process. nih.gov While Ras translocation is also dependent on isoprenylation (farnesylation), its inactivation is considered a subsidiary mechanism in the cellular effects of cerivastatin, as these effects are not rescued by the addition of FPP. nih.gov
Investigations into Cell Proliferation and Invasion Pathways
In preclinical studies using highly invasive breast cancer cell lines, such as MDA-MB-231, cerivastatin has been demonstrated to inhibit both cell proliferation and invasion. The anti-proliferative effect is associated with a G1/S phase cell cycle arrest, which is linked to an increase in the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1. nih.gov The anti-invasive properties of cerivastatin are observed through its ability to inhibit cell migration through Matrigel. This effect is attributed to the RhoA delocalization and the subsequent disruption of the actin cytoskeleton. nih.gov
Table 2: Effect of Cerivastatin on Cellular Processes in MDA-MB-231 Cells
| Cellular Process | Effect of Cerivastatin | Reversibility with GGPP | Reversibility with FPP |
|---|---|---|---|
| Cell Proliferation | Inhibition (G1/S arrest) | Yes | No |
| Cell Invasion | Inhibition | Yes | No |
Examination of NFκB Inactivation and Related Gene Expression
Cerivastatin has been shown to induce the inactivation of the transcription factor NFκB in a manner dependent on RhoA inhibition. nih.gov This inactivation leads to a downstream decrease in the expression of urokinase and metalloproteinase-9, two proteases that play a significant role in cell migration and invasion. nih.gov The inhibition of the NFκB pathway contributes to the anti-invasive effects of cerivastatin observed in preclinical cancer models.
Role of Cerivastatin D5, Sodium Salt As a Research Standard
Function as an Internal Standard in Quantitative Analytical Assays
In quantitative analysis, particularly in techniques like mass spectrometry, an internal standard is a compound added in a known amount to samples, calibrators, and controls. clearsynth.com Cerivastatin-D5, Sodium Salt is an ideal internal standard for the quantification of cerivastatin (B1668405) in biological matrices. Because it is isotopically labeled with deuterium (B1214612), it is chemically identical to cerivastatin but has a different mass. clearsynth.com This mass difference allows a mass spectrometer to distinguish between the analyte (cerivastatin) and the internal standard (Cerivastatin-D5). clearsynth.com
The use of a stable isotopically labeled (SIL) internal standard like Cerivastatin-D5 is considered the first choice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com It is added to samples at an early stage, often before extraction and sample preparation, to track the analyte of interest through the entire analytical process. texilajournal.com
The use of deuterated internal standards like this compound offers significant methodological advantages that enhance the precision and accuracy of analytical measurements. texilajournal.comwisdomlib.org
Correction for Matrix Effects: Biological samples are complex matrices that can contain substances that interfere with the ionization of the analyte, a phenomenon known as matrix effect. clearsynth.com This can either suppress or enhance the signal, leading to inaccurate quantification. texilajournal.com Since Cerivastatin-D5 has nearly identical physicochemical properties to cerivastatin, it experiences the same matrix effects. texilajournal.com By comparing the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate results. clearsynth.comwisdomlib.org
Improved Calibration and Quantification: By acting as a calibration reference point, Cerivastatin-D5 helps to create more accurate calibration curves, reducing measurement errors. clearsynth.com The quantification of cerivastatin is based on the ratio of its response to the known concentration of the deuterated internal standard, which is a highly reliable method. clearsynth.com
Table 1: Advantages of Using Cerivastatin-D5 as an Internal Standard
| Methodological Advantage | Description |
|---|---|
| Enhanced Accuracy | Corrects for matrix effects (ion suppression or enhancement) and variations in the analytical process. clearsynth.comtexilajournal.comwisdomlib.org |
| Improved Precision | Compensates for procedural losses during sample preparation and inconsistencies in instrument performance. scispace.comtexilajournal.com |
| Reliable Quantification | Enables accurate determination of cerivastatin concentration by comparing its response to the known amount of the standard. clearsynth.com |
| Robust Method Validation | Ensures the analytical method is robust and reliable by incorporating a standard that closely mimics the analyte's behavior. clearsynth.com |
Bioanalytical methods are essential throughout drug discovery and development, from preclinical toxicology studies to human clinical trials. nih.gov In preclinical studies, which involve in vitro and in vivo animal models, this compound is used to accurately measure concentrations of cerivastatin and its metabolites in biological fluids like plasma and whole blood. texilajournal.comnih.gov
For instance, in studies investigating the metabolism of cerivastatin, a robust bioanalytical method is crucial. Research on cerivastatin metabolism by cytochrome P450 enzymes utilized assays with a limit of quantitation as low as 5 nM for cerivastatin and its primary metabolites, with intraday variability between 2-6%. nih.gov The use of a deuterated internal standard like Cerivastatin-D5 in such assays is fundamental to achieving the high sensitivity and precision required to characterize the pharmacokinetic profile of the drug and its metabolites. texilajournal.comnih.gov These preclinical data are valuable for comparison with results from human studies and for optimizing dose-escalation studies in early clinical phases. nih.gov
Reference Standard for Quality Control and Research Purity Assessment
Beyond its role as an internal standard, this compound also functions as a reference standard. A reference standard is a highly characterized material used to demonstrate the identity, strength, purity, and quality of a substance. usp.org Pharmaceutical reference standards, such as those provided by LGC Standards or the European Pharmacopoeia (EP), are used for quality control and to ensure the accuracy of analytical results. lgcstandards.comanalytics-shop.com
This compound, when supplied as a certified reference material, comes with a certificate of analysis detailing its purity (e.g., >95% as determined by HPLC) and characterization data. lgcstandards.com Researchers and quality control laboratories use these standards to:
Confirm the identity of cerivastatin in a sample.
Calibrate analytical instruments.
Validate analytical methods.
Assess the purity of cerivastatin raw materials and finished products.
The use of recognized reference standards is critical for regulatory compliance and accelerates the drug development process by increasing confidence in analytical data. usp.org
Enabling Studies in Drug-Drug Interactions and Genetic Variation Effects on Metabolism (Methodological Focus)
The accurate quantification enabled by this compound is methodologically critical for research into drug-drug interactions (DDIs) and the effects of genetic variations on drug metabolism.
Cerivastatin is metabolized primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4 and is a substrate for the OATP1B1 transporter. medscape.comnih.gov Inhibition of these pathways by other drugs can lead to increased cerivastatin plasma concentrations. medscape.com For example, the co-administration of gemfibrozil, a CYP2C8 inhibitor, was found to dramatically increase the systemic exposure of cerivastatin. nih.gov In vitro studies designed to screen for such interactions rely on precise measurement of cerivastatin metabolism. nih.govnih.gov Using Cerivastatin-D5 as an internal standard allows researchers to accurately quantify the rate of cerivastatin depletion and metabolite formation in the presence of potential inhibitors, such as clopidogrel, rosiglitazone, and montelukast. nih.gov
Similarly, pharmacogenetic studies investigate how genetic variants in metabolic enzymes and transporters affect drug pharmacokinetics. nih.gov Research has identified that variants in the SLCO1B1 gene, which encodes the OATP1B1 transporter, can significantly reduce the uptake of cerivastatin. medscape.comresearchgate.net In vitro functional analyses of these genetic variants involve measuring the uptake of radiolabeled or unlabeled cerivastatin into cells expressing different protein variants. researchgate.net The use of LC-MS methods with Cerivastatin-D5 as an internal standard is essential for accurately quantifying the intracellular concentrations of cerivastatin, thereby determining the functional consequence of a specific genetic mutation. nih.govresearchgate.net For example, a frameshift deletion in CYP2C8 was shown to decrease its enzymatic activity by about 64%, leading to impaired cerivastatin metabolism. medscape.com Such findings are entirely dependent on the robust and accurate bioanalytical methods enabled by stable isotope-labeled standards.
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cerivastatin |
| Hydroxy cerivastatin (M23) |
| Desmethyl cerivastatin (M1) |
| Desmethyl hydroxy cerivastatin (M24) |
| Cerivastatin lactone |
| Fluvastatin |
| Gemfibrozil |
| Clopidogrel |
| Rosiglitazone |
| Montelukast |
Future Research Directions in Isotopic Labeling and Mechanistic Studies
Development of Novel Deuteration Strategies for Statin Analogs
The synthesis of deuterated compounds is continually evolving, with a focus on efficiency, precision, and cost-effectiveness. Future research is directed towards creating new methods for producing deuterated statin analogs. One promising approach involves isocyanide-based multicomponent reactions (I-MCRs), which offer a streamlined, one-pot process for synthesizing complex molecules like polysubstituted pyrroles, a core structure in some statins. researchgate.net This method is considered a green chemistry approach as it is efficient and minimizes waste by not requiring the isolation of intermediate products. researchgate.net
Another area of development is the use of biocatalysis to create homochiral synthons, which are essential building blocks for statin synthesis. mdpi.com This sustainable strategy can improve the efficiency of producing chiral statins. mdpi.com Furthermore, advancements in heterogeneous metal catalysts are being explored for direct deuteration, which could offer high selectivity and yield. aip.org These novel strategies are critical for building libraries of deuterated statins, enabling researchers to systematically study how the position and number of deuterium (B1214612) atoms affect the drug's properties. researchgate.net
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Isocyanide-Based Multicomponent Reactions (I-MCRs) | A one-pot domino procedure for synthesizing complex molecules without isolating intermediates. researchgate.net | High efficiency, simple, green approach, reduces waste. researchgate.net |
| Biocatalysis | Use of enzymes to produce specific chiral building blocks for statin synthesis. mdpi.com | High efficiency, sustainable, can produce homochiral compounds. mdpi.com |
| Heterogeneous Metal Catalysis | Use of carbon catalysts with platinum group metals for direct deuteration. aip.org | High selectivity and yield. aip.org |
Integration of Cerivastatin-D5, Sodium Salt in Advanced Omics Research (e.g., Metabolomics, Proteomics)
Isotopically labeled compounds like this compound are invaluable tools for "omics" research. In metabolomics, deuterium labeling allows researchers to trace the metabolic fate of a drug within a biological system. aquigenbio.comclearsynth.com By tracking the deuterated compound and its metabolites, scientists can more easily identify breakdown products and understand the rates and mechanisms of metabolism. aquigenbio.com This is crucial for optimizing the metabolic stability and bioavailability of new drug candidates. aquigenbio.comclearsynth.com
In the field of proteomics, deuterium labeling can be used to study protein-ligand interactions. clearsynth.com Techniques like nuclear magnetic resonance (NMR) spectroscopy can utilize deuterium as a contrast agent to provide a clearer three-dimensional structure of proteins and their binding sites. clearsynth.com This allows for a detailed understanding of how a drug like Cerivastatin-D5 interacts with its target protein, which can inform the design of more potent and selective drugs. The integration of proteomics and metabolomics provides a comprehensive view of the molecular mechanisms underlying a drug's effects. nih.gov
Computational Modeling and In Silico Predictions for Isotopic Effects on Molecular Interactions
Computational modeling is becoming an essential tool for predicting the consequences of isotopic substitution. The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), where the increased mass of deuterium makes the C-D bond stronger and harder to break than a C-H bond. aquigenbio.comnih.gov This can slow down metabolic reactions that involve the cleavage of this bond. scispace.com
In silico methods, such as molecular mechanics (MM) and combined plane-wave and localized basis set (CPLB) methods, are used to model these effects. aip.orgresearchgate.net These models can predict how deuteration will affect a molecule's interaction with enzymes, such as cytochrome P450, which are heavily involved in drug metabolism. nih.gov By simulating these interactions, researchers can identify the best locations on a molecule for deuteration to improve its pharmacokinetic profile. nih.gov These computational approaches help explain the complex outcomes of deuteration and guide the design of new deuterated drugs. nih.gov Isotope effects can also provide a unique way to investigate molecular interactions, as they probe changes without the complexity of interpreting potential energy changes. cchmc.org
Table 2: Computational Methods for Isotopic Effect Prediction
| Method | Application | Insights Gained |
|---|---|---|
| Molecular Mechanics (MM) | Simulates the potential energy of molecules to predict interactions. researchgate.net | Understanding of steric effects and vibrational modes of deuterated compounds. researchgate.net |
| Combined Plane-Wave and Localized Basis Set (CPLB) | Analyzes electronic structures and nuclear quantum effects of molecules on surfaces. aip.org | Accurate energy calculations for H/D isotope effects in large systems. aip.org |
| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. nih.gov | Identification of potential sites for deuteration and prediction of metabolic switching. nih.gov |
Exploration of Deuterated Compounds in Non-Traditional Pharmacological Research Avenues (e.g., novel target identification)
The use of deuterated compounds is expanding beyond improving the pharmacokinetics of existing drugs. These compounds are now being used to explore novel pharmacological avenues, including the identification of new drug targets. By selectively deuterating different parts of a molecule, researchers can study how structural changes affect drug-target interactions and elucidate complex biochemical pathways. aquigenbio.com
This approach can help in understanding a drug's mechanism of action in greater detail. aquigenbio.com For instance, if deuteration at a specific site alters the biological activity of a compound in an unexpected way, it may point to an interaction with a previously unknown target or pathway. This knowledge is invaluable for designing more effective and targeted therapeutics and can open up new avenues for drug discovery. aquigenbio.com The insights gained from studying deuterated compounds can accelerate the drug development pipeline by providing a deeper understanding of a drug's behavior in vivo. clearsynth.com
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Cerivastatin-D5 Sodium Salt with high isotopic purity?
- Methodological Answer : The synthesis involves introducing five deuterium atoms into the cerivastatin structure via catalytic deuteration or isotope exchange, followed by sodium salt formation. Key steps include:
Starting with the non-deuterated cerivastatin backbone.
Performing deuteration under controlled conditions (e.g., D₂O or deuterated reagents) to ensure site-specific labeling .
Purifying intermediates using HPLC or column chromatography to remove non-deuterated byproducts.
Validating isotopic purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Critical Considerations : Monitor reaction kinetics to prevent over-deuteration, which may alter pharmacokinetic properties.
Q. Which analytical methods are most effective for characterizing Cerivastatin-D5 Sodium Salt in pharmacokinetic studies?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize collision energy to distinguish deuterated and non-deuterated ions. Use stable isotope-labeled internal standards for quantification .
- Nuclear Magnetic Resonance (NMR) : Employ [²H]-NMR to confirm deuterium placement and quantify isotopic enrichment .
- X-ray Diffraction (XRD) : Analyze crystalline structure to verify sodium salt formation and polymorphic stability .
Q. How does the solubility profile of Cerivastatin-D5 Sodium Salt impact experimental design in in vitro assays?
- Methodological Answer :
- Solubility in aqueous buffers (e.g., PBS or DMEM) should be tested at physiological pH (7.4) using dynamic light scattering (DLS) to detect aggregation.
- For low solubility, use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers, ensuring solvent controls are included .
- Pre-filter solutions through 0.22 µm membranes to remove particulates before cell-based assays .
Advanced Research Questions
Q. How can isotopic interference be mitigated when using Cerivastatin-D5 Sodium Salt as an internal standard in quantitative LC-MS/MS assays?
- Methodological Answer :
- Collision Energy Optimization : Adjust MS parameters to minimize in-source fragmentation, which may cause hydrogen/deuterium (H/D) exchange .
- Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., plasma) to account for ion suppression/enhancement.
- Cross-Validation : Compare deuterated and non-deuterated analogs in parallel runs to confirm assay specificity .
Q. What strategies resolve contradictions in pharmacokinetic data between Cerivastatin-D5 and its non-deuterated counterpart?
- Methodological Answer :
- Metabolic Profiling : Use hepatocyte assays to identify deuterium-sensitive metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
- Isotope Effect Analysis : Calculate kinetic isotope effects (KIEs) to quantify rate differences in metabolic or transport processes. A KIE >1.5 indicates significant isotopic influence .
- In Silico Modeling : Apply molecular dynamics simulations to predict deuterium-induced conformational changes in enzyme binding sites .
Q. How do researchers validate the stability of Cerivastatin-D5 Sodium Salt under long-term storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV.
- Mass Balance Studies : Quantify degradation products (e.g., lactone forms or de-deuterated species) using high-resolution MS .
- Cryopreservation : For labile compounds, store aliquots at -80°C under argon to prevent oxidation or hydrolysis .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response data in Cerivastatin-D5 Sodium Salt toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Outlier Detection : Use Grubbs’ test or robust regression to exclude anomalous data points.
- Reproducibility Metrics : Report intra- and inter-assay coefficients of variation (CV) for triplicate experiments .
Q. How should researchers address batch-to-batch variability in deuterated Cerivastatin-D5 Sodium Salt synthesis?
- Methodological Answer :
- Quality Control (QC) Protocols : Mandate batch-specific certificates of analysis (CoA) with isotopic purity, residual solvent, and heavy metal content .
- Cross-Batch Calibration : Normalize bioactivity data using a reference batch to minimize variability in dose-response assays .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
